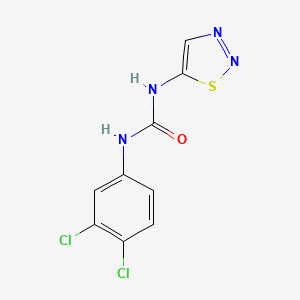![molecular formula C20H25NO2 B14670378 4-{3-[2-(Phenoxymethyl)phenyl]propyl}morpholine CAS No. 38247-80-2](/img/structure/B14670378.png)
4-{3-[2-(Phenoxymethyl)phenyl]propyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is primarily known for its use as a local anesthetic . The compound is characterized by its morpholine ring, which is substituted with a phenoxymethylphenylpropyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[2-(Phenoxymethyl)phenyl]propyl}morpholine involves several steps. One common method starts with the reaction of dry sodium phenolate with methylisobutyl ketone at 110°C. This mixture is then treated with γ-(4-chloromethylphenyl)propyl chloride, followed by the addition of morpholine under reflux conditions at 140°C for 24 hours. The final product is obtained after crystallization from n-heptane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-{3-[2-(Phenoxymethyl)phenyl]propyl}morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-{3-[2-(Phenoxymethyl)phenyl]propyl}morpholine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Investigated for its effects on cellular processes and as a potential tool in biochemical assays.
Medicine: Explored for its anesthetic properties and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-{3-[2-(Phenoxymethyl)phenyl]propyl}morpholine involves its interaction with cellular membranes and ion channels. It exerts its anesthetic effects by inhibiting the transmission of nerve impulses, likely through the blockade of sodium channels. This results in a temporary loss of sensation in the targeted area .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lidocaine: Another local anesthetic with a similar mechanism of action but different chemical structure.
Articaine: Known for its rapid onset and short duration of action.
Bupivacaine: A long-acting anesthetic used in various medical procedures.
Uniqueness
4-{3-[2-(Phenoxymethyl)phenyl]propyl}morpholine is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its morpholine ring and phenoxymethylphenylpropyl group contribute to its efficacy and safety profile as a local anesthetic .
Eigenschaften
CAS-Nummer |
38247-80-2 |
|---|---|
Molekularformel |
C20H25NO2 |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
4-[3-[2-(phenoxymethyl)phenyl]propyl]morpholine |
InChI |
InChI=1S/C20H25NO2/c1-2-10-20(11-3-1)23-17-19-8-5-4-7-18(19)9-6-12-21-13-15-22-16-14-21/h1-5,7-8,10-11H,6,9,12-17H2 |
InChI-Schlüssel |
YLXTVVBWMJYPGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCCC2=CC=CC=C2COC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Acetyloxy)ethyl]-1-methylpyrrolidin-1-ium iodide](/img/structure/B14670299.png)
![(2S)-2-[(3,6,7-Trimethoxyphenanthren-9-yl)methyl]pyrrolidine](/img/structure/B14670316.png)
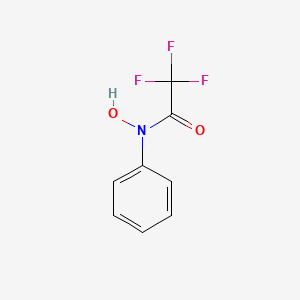
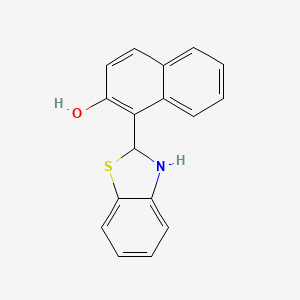
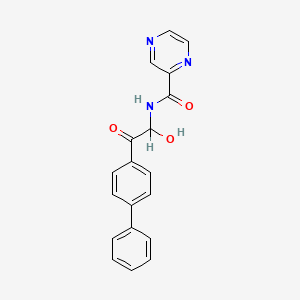
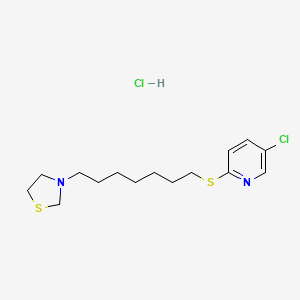
![2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazole](/img/structure/B14670372.png)

![2-[[(1S)-1-carboxyethyl]-hydroxyamino]propanoic acid](/img/structure/B14670386.png)
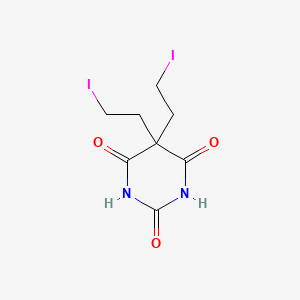
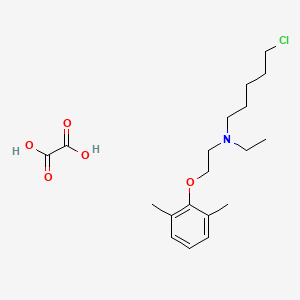
![2,3-Bis[(2-chloroacetyl)oxy]propyl 2-chloroacetate](/img/structure/B14670405.png)

